6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one
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Overview
Description
6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one is a synthetic heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzoic acid with 3-methyl-1H-pyrido[2,3-d]pyrimidin-2-one under specific reaction conditions. The process may include steps such as acylation, cyclization, and purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-(5-fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-(5-ethyl-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the 3,5-dichloro-2-hydroxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C15H11Cl2N3O3 |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H11Cl2N3O3/c1-20-6-8-2-7(5-18-14(8)19-15(20)23)12(21)10-3-9(16)4-11(17)13(10)22/h2-5,22H,6H2,1H3,(H,18,19,23) |
InChI Key |
YPBXFUSCKNHYBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(NC1=O)N=CC(=C2)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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